molecular formula C24H22N4O2S2 B11622183 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11622183
M. Wt: 462.6 g/mol
InChI Key: MJJMUSQXYUJGPM-UYRXBGFRSA-N
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Description

The compound (5Z)-5-({9-METHYL-4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({9-METHYL-4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({9-METHYL-4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-5-({9-METHYL-4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and thiazolidinone-containing molecules. Examples include:

Uniqueness

The uniqueness of (5Z)-5-({9-METHYL-4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C24H22N4O2S2

Molecular Weight

462.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O2S2/c1-4-11-25-20-18(22(29)27-12-5-6-16(3)21(27)26-20)13-19-23(30)28(24(31)32-19)14-17-9-7-15(2)8-10-17/h4-10,12-13,25H,1,11,14H2,2-3H3/b19-13-

InChI Key

MJJMUSQXYUJGPM-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)NCC=C)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)NCC=C)SC2=S

Origin of Product

United States

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